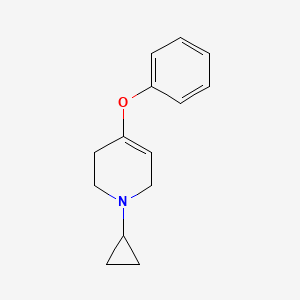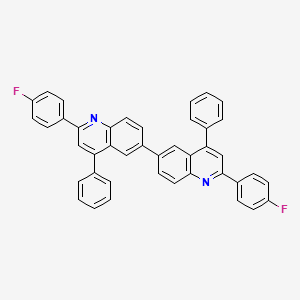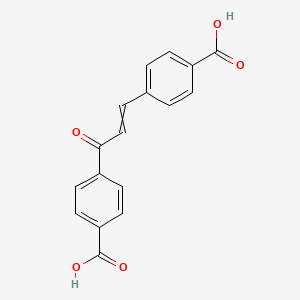
1,3-Bis(2-tert-butoxypropan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-tert-butoxypropan-2-yl)benzene: is an organic compound characterized by the presence of two tert-butoxy groups attached to a benzene ring via propan-2-yl linkers
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2-tert-butoxypropan-2-yl)benzene typically involves the alkylation of 1,3-dibromobenzene with tert-butyl alcohol in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by tert-butoxypropan-2-yl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions: 1,3-Bis(2-tert-butoxypropan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The tert-butoxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the tert-butoxy groups, yielding simpler hydrocarbons.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Nitro or sulfonic acid derivatives.
科学研究应用
Chemistry: 1,3-Bis(2-tert-butoxypropan-2-yl)benzene is used as a precursor in the synthesis of more complex organic molecules
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as an additive in polymer production, enhancing the properties of the resulting materials. It may also find applications in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Bis(2-tert-butoxypropan-2-yl)benzene in chemical reactions involves the activation of the benzene ring and the tert-butoxy groups. The molecular targets include electrophilic centers on the benzene ring, which can undergo substitution reactions. The pathways involved typically include nucleophilic substitution and electrophilic aromatic substitution mechanisms.
相似化合物的比较
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
- 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea
- 1,3-Bis(tert-butoxycarbonyl)guanidine
Comparison: 1,3-Bis(2-tert-butoxypropan-2-yl)benzene is unique due to the presence of tert-butoxy groups attached via propan-2-yl linkers, which provide steric hindrance and influence the compound’s reactivity. In contrast, similar compounds may have different substituents or linkers, affecting their chemical properties and applications.
属性
CAS 编号 |
172502-28-2 |
|---|---|
分子式 |
C20H34O2 |
分子量 |
306.5 g/mol |
IUPAC 名称 |
1,3-bis[2-[(2-methylpropan-2-yl)oxy]propan-2-yl]benzene |
InChI |
InChI=1S/C20H34O2/c1-17(2,3)21-19(7,8)15-12-11-13-16(14-15)20(9,10)22-18(4,5)6/h11-14H,1-10H3 |
InChI 键 |
RFDIBSNFDIXDCJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(C)(C)C1=CC(=CC=C1)C(C)(C)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)

![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
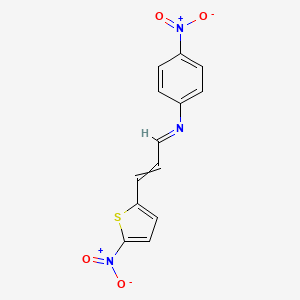
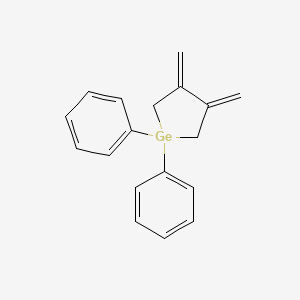
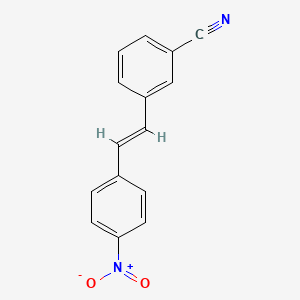
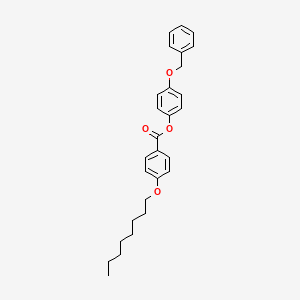
![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)
![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)
